5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine
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Overview
Description
5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a triazole ring through a methylthio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolating agents such as methylthiol or its derivatives.
Attachment of the Phenyl Ring: The phenyl ring with a tert-butyl substituent can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazoles
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions and active sites of enzymes, while the phenyl and tert-butyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-Phenyl-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-{[4-(Tert-butyl)phenyl]methylthio}-3-methyl-1,2,4-triazole-4-ylamine stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature can lead to improved pharmacokinetic properties and increased binding affinity to specific molecular targets compared to similar compounds .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-10-16-17-13(18(10)15)19-9-11-5-7-12(8-6-11)14(2,3)4/h5-8H,9,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJIPWWWGXVSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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